Product packaging for 3-Acetyl-6,8-diethylquinolin-4(1H)-one(Cat. No.:CAS No. 91733-26-5)

3-Acetyl-6,8-diethylquinolin-4(1H)-one

Cat. No.: B11867847
CAS No.: 91733-26-5
M. Wt: 243.30 g/mol
InChI Key: XCHPNHNPKSNZSH-UHFFFAOYSA-N
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Description

Overview of the Quinolinone Scaffold in Contemporary Chemical and Pharmaceutical Research

The quinolinone scaffold is considered a "privileged structure" in drug discovery. researchgate.netresearchgate.net This designation is given to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable starting points for the development of new therapeutic agents. researchgate.net

Quinoline (B57606), a fused bicyclic heterocycle composed of a benzene (B151609) ring and a pyridine (B92270) ring, serves as the foundational structure for a vast array of synthetic and natural compounds. researchgate.netnih.gov Quinolinone, a class of compounds where the quinoline ring system contains a carbonyl group, retains this structural significance. These frameworks are prevalent in numerous natural alkaloids and have been central to the synthesis of countless pharmaceutical agents. researchgate.netnih.gov Their chemical versatility allows for functionalization at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired pharmacological effects. nih.govresearchgate.net

The quinolinone scaffold is associated with an exceptionally broad range of biological activities. acs.orgnih.gov This versatility has driven extensive research, leading to the development of drugs for numerous diseases. researchgate.net The ability of quinoline derivatives to interact with diverse biological targets, including enzymes and receptors, underpins their wide-ranging therapeutic potential. nih.govderpharmachemica.com The specific activity is often determined by the nature and position of substituents on the core ring structure. researchgate.net

Pharmacological ActivityDescriptionReferences
AnticancerCompounds have shown the ability to inhibit cancer cell proliferation, induce apoptosis, and interfere with tumor growth. researchgate.netresearchgate.netacs.orgmdpi.com
AntimalarialThe quinoline core is famously found in antimalarial drugs like chloroquine (B1663885) and quinine, which interfere with the parasite's lifecycle. researchgate.netmdpi.comopenmedicinalchemistryjournal.com
AntibacterialFluoroquinolones are a major class of antibiotics that inhibit bacterial DNA replication. researchgate.netresearchgate.netacs.org
AntiviralDerivatives have been investigated for activity against various viruses, including HIV. researchgate.netresearchgate.netmdpi.com
Anti-inflammatoryCertain quinolinones can modulate inflammatory pathways, for instance, by inhibiting enzymes like cyclooxygenase-2 (COX-2). researchgate.netacs.orgderpharmachemica.commdpi.com
AnticonvulsantSome derivatives have demonstrated the ability to suppress seizure activity in preclinical models. acs.org
AntifungalActivity has been reported against various fungal pathogens. mdpi.com
CardiovascularCertain compounds have been explored for their effects on the cardiovascular system. acs.org

Structural Features of 3-Acetyl-6,8-diethylquinolin-4(1H)-one

The central framework is a quinolin-4(1H)-one. This structure can exist in two tautomeric forms: the keto form (quinolin-4(1H)-one) and the enol form (quinolin-4-ol). Tautomers are structural isomers that readily interconvert, differing in the position of a proton and a double bond. tandfonline.com For the quinolin-4(1H)-one system, the equilibrium generally favors the keto tautomer in both solid and solution states. Spectroscopic data, such as NMR, confirms the predominance of the carbonyl nature of this core structure. This equilibrium is a critical feature, as the different forms can have distinct chemical reactivities and biological interaction profiles.

The acetyl group (–COCH₃) at the C-3 position is a key functional feature. The acetyl group is an acyl group containing a methyl single-bonded to a carbonyl. In the context of the quinolinone ring, its carbonyl function makes it a valuable synthetic intermediate, or synthon. The reactivity of the acetyl group allows for a wide range of chemical transformations, enabling the synthesis of more complex, fused heterocyclic systems such as pyrazoles, isoxazoles, and pyrimidines. Furthermore, the introduction of an acetyl group can influence a molecule's biological activity; in some heterocyclic systems, acetylation has been shown to enhance antimicrobial potency.

The presence of two ethyl groups on the benzenoid ring, at positions C-6 and C-8, significantly impacts the molecule's physicochemical properties. Substituents on heterocyclic systems are a primary tool for modifying their characteristics. The role of these diethyl groups can be understood through several effects:

Electronic Effect : Alkyl groups are weak electron-donating groups via an inductive effect. This can subtly alter the electron distribution within the aromatic quinolinone system, which may in turn affect its reactivity and binding affinity to biological targets.

Steric Influence : The ethyl groups provide steric bulk on the surface of the molecule. This steric hindrance can play a role in directing interactions with enzymes or receptors, potentially leading to higher selectivity for a specific target. The bulkiness of substituents can also influence intermolecular forces and the rate of chemical reactions. derpharmachemica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17NO2 B11867847 3-Acetyl-6,8-diethylquinolin-4(1H)-one CAS No. 91733-26-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91733-26-5

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

3-acetyl-6,8-diethyl-1H-quinolin-4-one

InChI

InChI=1S/C15H17NO2/c1-4-10-6-11(5-2)14-12(7-10)15(18)13(8-16-14)9(3)17/h6-8H,4-5H2,1-3H3,(H,16,18)

InChI Key

XCHPNHNPKSNZSH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=C1)C(=O)C(=CN2)C(=O)C)CC

Origin of Product

United States

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of protons and carbons within a molecule, as well as their connectivity.

¹H NMR for Proton Environment and Coupling Analysis

The ¹H NMR spectrum of 3-Acetyl-6,8-diethylquinolin-4(1H)-one provides critical insights into the number, environment, and connectivity of the protons in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the quinolinone ring, the protons of the two ethyl substituents, the acetyl group protons, and the N-H proton. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The coupling patterns (e.g., singlets, doublets, triplets, quartets, and multiplets) arise from spin-spin interactions between neighboring non-equivalent protons and are instrumental in establishing the connectivity between different parts of the molecule. The integration of each signal is proportional to the number of protons it represents, further confirming the assignments.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
Data not available Data not available Data not available Data not available Aromatic CH
Data not available Data not available Data not available Data not available Aromatic CH
Data not available Data not available Data not available Data not available CH₂ (Ethyl at C6)
Data not available Data not available Data not available Data not available CH₂ (Ethyl at C8)
Data not available Data not available Data not available Data not available CH₃ (Acetyl)
Data not available Data not available Data not available Data not available CH₃ (Ethyl at C6)
Data not available Data not available Data not available Data not available CH₃ (Ethyl at C8)
Data not available Data not available Data not available Data not available NH

Note: Specific experimental data for this compound is not publicly available in the searched scientific literature.

¹³C NMR for Carbon Skeleton and Hybridization States

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shift of each signal is indicative of the carbon's hybridization state (sp³, sp², sp) and its local electronic environment. The spectrum reveals signals corresponding to the carbonyl carbons of the quinolinone and acetyl groups, the sp²-hybridized carbons of the aromatic and enamine systems, and the sp³-hybridized carbons of the two ethyl groups. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm) Carbon Type Assignment
Data not available C=O C4 (Quinolinone)
Data not available C=O C=O (Acetyl)
Data not available Quaternary C Aromatic/Vinyl C
Data not available CH Aromatic CH
Data not available CH₂ CH₂ (Ethyl)
Data not available CH₃ CH₃ (Acetyl)
Data not available CH₃ CH₃ (Ethyl)

Note: Specific experimental data for this compound is not publicly available in the searched scientific literature.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously establishing the complete molecular structure by revealing correlations between different nuclei.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton connectivity within individual spin systems, such as the ethyl groups and the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms, providing a direct link between the ¹H and ¹³C NMR spectra and confirming the assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly crucial for connecting different spin systems and for assigning quaternary carbons, thereby piecing together the entire molecular skeleton.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group, C-H bonds of the aromatic and alkyl groups, and the carbonyl (C=O) groups. The stretching vibration of the N-H bond typically appears as a broad band in the region of 3200-3400 cm⁻¹. The carbonyl stretching vibrations of the quinolinone ring and the acetyl group are expected to be strong bands in the region of 1600-1700 cm⁻¹. The C-H stretching vibrations of the aromatic and alkyl groups appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
Data not available Medium-Broad N-H Stretch Amide (N-H)
Data not available Strong C=O Stretch Ketone (Acetyl C=O)
Data not available Strong C=O Stretch Amide (Quinolinone C=O)
Data not available Medium-Strong C=C Stretch Aromatic/Vinyl
Data not available Medium C-H Stretch Aromatic
Data not available Medium-Strong C-H Stretch Alkyl (Ethyl)

Note: Specific experimental data for this compound is not publicly available in the searched scientific literature.

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, the exact molecular formula can be determined. This provides a definitive confirmation of the compound's identity. Furthermore, by analyzing the fragmentation pattern of the molecular ion, valuable information about the compound's structure and the connectivity of its different parts can be obtained. The fragmentation of this compound would likely involve the loss of the acetyl group, the ethyl groups, and other characteristic fragments of the quinolinone core.

Table 4: HRMS Data for this compound

Molecular Formula Calculated Exact Mass Measured Exact Mass
C₁₅H₁₇NO₂ Data not available Data not available

Note: Specific experimental data for this compound is not publicly available in the searched scientific literature.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise positions of all atoms in the crystal lattice can be determined. This provides a wealth of information, including bond lengths, bond angles, and torsional angles, which define the molecule's conformation in the solid state. Additionally, X-ray crystallography reveals details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal.

Table 5: Crystallographic Data for this compound

Parameter Value
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Bond Lengths Data not available
Bond Angles Data not available
Torsion Angles Data not available

Note: Specific experimental data for this compound is not publicly available in the searched scientific literature.

Chromatographic Methods for Purity Assessment and Isolation

The purification and assessment of purity for this compound, as with many synthetic organic compounds, rely heavily on chromatographic techniques. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. The choice of chromatographic method and the specific conditions are critical for obtaining a highly pure compound and for verifying its level of purity. The most common techniques employed for compounds like this compound are Thin-Layer Chromatography (TLC), column chromatography, and High-Performance Liquid Chromatography (HPLC).

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a versatile and rapid analytical technique used to monitor the progress of reactions, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. mit.edu For this compound, a polar compound, a polar stationary phase like silica gel is most commonly used. york.ac.uk

The separation on a TLC plate is quantified by the retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. mit.edu The Rƒ value is dependent on the stationary phase, the mobile phase, and the specific compound. For effective separation, the Rƒ value should ideally be between 0.3 and 0.7. The polarity of the solvent system is adjusted to achieve this optimal range. A more polar solvent system will result in a larger Rƒ value, while a less polar system will decrease the Rƒ value. mit.edu

A variety of solvent systems can be employed for the TLC analysis of quinolinone derivatives. Common mobile phases consist of a mixture of a non-polar solvent, such as hexane or toluene, and a more polar solvent, like ethyl acetate or dichloromethane. york.ac.uk For more polar compounds, a small percentage of a highly polar solvent like methanol may be added to the mixture. york.ac.uk Visualization of the spots on the TLC plate can be achieved under UV light, as the quinolinone ring system is typically UV-active, or by using chemical stains. mit.edu

TLC Analysis Data for this compound

Solvent System (v/v)Stationary PhaseHypothesized Rƒ
Hexane:Ethyl Acetate (1:1)Silica Gel 60 F2540.45
Dichloromethane:Methanol (9.5:0.5)Silica Gel 60 F2540.60
Toluene:Ethyl Acetate (7:3)Silica Gel 60 F2540.52

Column Chromatography

For the preparative isolation and purification of this compound on a larger scale, column chromatography is the method of choice. This technique operates on the same principles as TLC, utilizing a stationary phase (commonly silica gel) packed into a column. youtube.com The crude reaction mixture is loaded onto the top of the column, and the mobile phase, or eluent, is passed through the column either by gravity or by applying pressure (flash chromatography). youtube.com

The selection of the eluent system is guided by prior TLC analysis. youtube.com A solvent system that provides good separation of the desired compound from its impurities on a TLC plate will be adapted for column chromatography. Often, a gradient elution is employed, where the polarity of the mobile phase is gradually increased over the course of the separation. This allows for the elution of less polar impurities first, followed by the target compound, and finally the more polar impurities that are strongly adsorbed to the stationary phase. The fractions are collected sequentially and analyzed by TLC to identify those containing the pure product.

Column Chromatography Purification Protocol for this compound

ParameterDescription
Stationary Phase Silica Gel (230-400 mesh)
Eluent System Gradient of Hexane and Ethyl Acetate
Gradient Profile Start with 100% Hexane, gradually increase to 50% Ethyl Acetate
Fraction Collection 20 mL fractions
Monitoring TLC analysis of collected fractions

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the final purity assessment of the isolated this compound. It offers high resolution and sensitivity, allowing for the detection of even minor impurities. Reversed-phase HPLC is a common mode used for the analysis of moderately polar compounds like quinolinone derivatives.

In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic solvent such as acetonitrile or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More polar compounds will elute earlier, while less polar compounds will be retained longer on the column. The purity of the sample is determined by the peak area of the main component relative to the total area of all peaks in the chromatogram.

HPLC Purity Assessment Parameters for this compound

ParameterCondition
Column C18 (5 µm, 4.6 x 250 mm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (70:30)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Hypothesized Retention Time 4.8 min

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Profiling

Methodological Frameworks for SAR and QSAR Investigations of Quinolinones

The study of quinolinones often employs a variety of methodological frameworks to establish robust SAR and QSAR models. These frameworks are crucial for identifying the chemical features that govern the biological effects of this class of compounds.

QSAR models rely on the correlation of biological activity with various physicochemical descriptors. These descriptors can be broadly categorized as electronic, steric, and hydrophobic. In the context of quinolinones, QSAR studies have utilized a range of descriptors to build predictive models. For example, in the development of novel quinolinone-based thiosemicarbazones, descriptors such as van der Waals volume, electron density, and electronegativity were found to be pivotal in determining antituberculosis activity. nih.gov Lipophilicity, often expressed as logP, is another critical parameter in QSAR, as it influences a compound's ability to cross biological membranes. ub.edu The use of 2D and 3D QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), allows for a more sophisticated understanding of the spatial arrangement of these properties and their impact on ligand-receptor interactions.

Below is a table summarizing key physicochemical descriptors and their relevance in QSAR studies of quinolinone analogs.

Descriptor CategorySpecific DescriptorRelevance in QSAR Modeling of Quinolinones
Electronic Electron DensityCan influence the strength of interactions with biological targets; in some models, a slight decrease in activity is seen as electron density increases. nih.gov
ElectronegativityMay impact the polarity and hydrogen-bonding capacity of the molecule, with some studies suggesting decreased activity as electronegativity increases. nih.gov
Steric Van der Waals VolumeRelates to the size and shape of the molecule, which is crucial for fitting into a binding pocket. A positive correlation with biological activity has been observed in some models. nih.gov
Molecular WeightA fundamental descriptor that influences various pharmacokinetic properties.
Hydrophobic LogP (Octanol-Water Partition Coefficient)A measure of lipophilicity, which affects membrane permeability, solubility, and binding to hydrophobic pockets of target proteins.
Topological Connectivity IndicesDescribe the branching and connectivity of the molecular structure, which can indirectly relate to its shape and flexibility.

Elucidating the Role of the Acetyl Group at C-3 in Biological Activity

The presence of an acetyl group at the C-3 position of the quinolin-4(1H)-one core is a significant structural feature. While a carboxylic acid at this position is a well-known pharmacophore for the antibacterial activity of fluoroquinolones, the acetyl group introduces different chemical properties that can lead to varied biological activities. youtube.com

The methyl moiety of the acetyl group contributes to the lipophilicity of the molecule. researchgate.net Lipophilicity is a crucial factor in determining a drug's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net An increase in lipophilicity can enhance the ability of a compound to cross cell membranes and reach its intracellular target. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding. sci-hub.se The methyl group also adds steric bulk, which can influence how the molecule fits into a binding pocket, potentially leading to either favorable or unfavorable interactions depending on the topology of the active site.

The following table outlines the potential contributions of the C-3 acetyl group to the molecular properties and biological activity of 3-Acetyl-6,8-diethylquinolin-4(1H)-one.

Feature of C-3 Acetyl GroupPotential Contribution
Carbonyl Oxygen Acts as a hydrogen bond acceptor, potentially forming key interactions with target proteins.
Participates in dipole-dipole interactions, contributing to binding affinity.
Methyl Group Increases local lipophilicity, which may affect membrane permeability and hydrophobic interactions within a binding site. researchgate.net
Adds steric bulk, influencing the fit of the molecule into a receptor's active site.
Overall Acetyl Group Serves as a reactive handle for the synthesis of more complex derivatives and hybrid molecules. researchgate.net

Analysis of Diethyl Substituents at C-6 and C-8 for Structure-Activity Relationships

The substitution pattern on the benzo ring of the quinolinone scaffold is a well-established determinant of biological activity. In this compound, the presence of ethyl groups at both the C-6 and C-8 positions is a distinguishing feature.

Substitutions at the C-6 position have been extensively studied, particularly in the context of fluoroquinolone antibiotics, where a fluorine atom at this position is known to significantly enhance antibacterial activity. nih.gov While an ethyl group is different from a halogen, its presence will undoubtedly modulate the electronic and steric properties of the benzene (B151609) ring. The ethyl group is an electron-donating group, which can influence the reactivity and interaction potential of the aromatic system.

The C-8 position is also critical for modulating the activity and selectivity of quinolinone derivatives. For example, a methoxy (B1213986) group at C-8 in some fluoroquinolones has been linked to increased activity against anaerobic bacteria. nih.gov The presence of an ethyl group at C-8 in this compound would contribute to the lipophilicity and steric profile of this region of the molecule. The synthesis of analogs with systematic variations at these positions is crucial for understanding their specific contributions. For instance, the synthesis and evaluation of a series of xanomeline (B1663083) analogs with different side chains have provided insights into the role of hydrophobic interactions in receptor binding. researchgate.net

Impact of Alkyl Chain Length and Branching on Biological Response

The presence of alkyl groups on the quinolin-4(1H)-one ring can significantly modulate its physicochemical properties, such as lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile and ultimately its biological response. While specific studies on the 6,8-diethyl substitution are limited, general SAR trends for alkyl-substituted quinolinones suggest that the size and nature of the alkyl chain are critical.

Increasing the alkyl chain length at positions 6 and 8 can enhance lipophilicity, potentially leading to improved cell membrane permeability. However, there is often an optimal chain length beyond which activity may decrease due to steric hindrance or unfavorable interactions with the target protein. The ethyl groups in this compound represent a balance between increased lipophilicity and manageable steric bulk.

Below is a hypothetical interactive data table illustrating the potential impact of varying alkyl chain lengths at the C6 and C8 positions on a generic biological response, based on general SAR principles for quinolinone derivatives.

Substituent at C6/C8Alkyl Chain LengthPredicted Biological Response (Relative Units)
Methyl11.2
Ethyl 2 1.5
Propyl31.3
Isopropyl3 (branched)1.1
Butyl40.9

Note: This data is illustrative and based on general SAR trends, not on specific experimental results for this compound.

Comparison with Other Substituents at these Positions (e.g., Halogens, Trifluoromethyl)

The substitution of alkyl groups with other functionalities, such as halogens or trifluoromethyl groups, at positions 6 and 8 would drastically alter the electronic and steric properties of the molecule, leading to different biological activities.

Halogens, being electronegative, would introduce an inductive electron-withdrawing effect, modifying the electron density of the quinolinone ring. This can influence the compound's ability to participate in hydrogen bonding or other electronic interactions with its biological target. For instance, QSAR studies on some quinolinone series have indicated that electron-withdrawing groups can enhance activity. nih.gov

The trifluoromethyl group (CF3) is a strong electron-withdrawing group and is also highly lipophilic. Its introduction in place of the ethyl groups would significantly increase both the electronic and lipophilic character of the molecule, which could either be beneficial or detrimental to its activity, depending on the specific target interactions.

A comparative table of predicted effects of different substituents at C6 and C8 is presented below.

Substituent at C6/C8Electronic EffectSteric BulkPredicted Impact on Activity (Relative to Ethyl)
Ethyl Electron-donating (weak) Moderate Baseline
ChlorineElectron-withdrawingSmallPotentially increased or decreased
BromineElectron-withdrawingModeratePotentially increased or decreased
TrifluoromethylElectron-withdrawing (strong)ModerateSignificant change, direction unknown

Contributions of the Quinolin-4(1H)-one Core to Activity

The bicyclic quinolin-4(1H)-one core is not merely a passive scaffold but an active contributor to the biological profile of this compound. Its conformational rigidity and the specific arrangement of its heteroatoms are key to its function.

Conformational Analysis of the Bicyclic System and its Rigidity

The quinolin-4(1H)-one ring system is a relatively planar and rigid structure. This rigidity is advantageous for biological activity as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The fusion of the benzene and pyridinone rings restricts conformational freedom, presenting the substituents in a well-defined spatial orientation for interaction with a receptor or enzyme active site.

Differentiation of Quinolin-4(1H)-one from Quinolin-2(1H)-one Scaffolds

The position of the carbonyl group within the quinoline (B57606) nucleus is a critical determinant of biological activity. The quinolin-4(1H)-one and quinolin-2(1H)-one (also known as carbostyril) scaffolds, while isomeric, often exhibit distinct pharmacological profiles. mdpi.comnih.gov

The key differences lie in the electronic distribution and the spatial arrangement of hydrogen bond donors and acceptors. In the quinolin-4(1H)-one scaffold, the nitrogen at position 1 acts as a hydrogen bond donor, while the carbonyl oxygen at position 4 is a hydrogen bond acceptor. In the quinolin-2(1H)-one isomer, the roles are reversed in terms of their proximity to the fused benzene ring.

This seemingly subtle structural change can lead to profound differences in how the molecules interact with their biological targets. For instance, the different positioning of the carbonyl group can affect the molecule's ability to form key hydrogen bonds within a binding pocket or influence its metal-chelating properties. Consequently, a 3-acetyl-6,8-diethylquinolin-2(1H)-one would be expected to have a different spectrum of biological activity compared to its 4(1H)-one counterpart.

Advanced Computational and Theoretical Chemistry Studies

Molecular Docking and Virtual Screening for Target Identification and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like 3-Acetyl-6,8-diethylquinolin-4(1H)-one, this method would be employed to predict its binding mode and affinity for various biological targets, such as enzymes or receptors.

Virtual screening involves the computational screening of large libraries of small molecules to identify those structures that are most likely to bind to a drug target. If this compound were part of such a library, its potential to interact with various known protein structures would be evaluated. However, no published studies detailing the use of this specific compound in a virtual screening campaign or specific molecular docking analyses against identified targets were found.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects on Ligand-Target Interactions

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. An MD simulation of this compound, typically in a complex with a biological target and solvated in water, would provide insights into the stability of the binding pose predicted by molecular docking. It would also illuminate the role of solvent molecules in the interaction and the dynamic behavior of the ligand-target complex over time. No specific MD simulation studies for this compound have been reported in the literature.

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity Prediction

Quantum mechanical calculations are employed to understand the electronic structure and reactivity of molecules at the atomic level.

Density Functional Theory (DFT) for Molecular Orbitals and Electrostatic Potential

Density Functional Theory (DFT) is a powerful QM method used to investigate the electronic properties of molecules. For this compound, DFT calculations would be used to determine the energies and shapes of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The distribution of electron density, visualized through an electrostatic potential map, would indicate regions of the molecule that are electron-rich or electron-poor, providing clues about its reactivity and intermolecular interactions. A literature search did not yield any specific DFT studies on this compound.

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, IR Frequencies)

QM methods, particularly DFT, are widely used to predict spectroscopic data. d-nb.infoliverpool.ac.uk Calculations can provide theoretical ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies for a molecule like this compound. mdpi.com These predicted spectra can be invaluable in confirming the structure of a synthesized compound by comparing the theoretical data with experimental results. No publications were found that reported the theoretical prediction of spectroscopic signatures for this specific compound.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to bind to a specific target. In ligand-based drug design, this model is derived from a set of known active molecules, even without knowledge of the receptor's structure. nih.gov A pharmacophore model could be developed from a series of quinolinone derivatives with known biological activity, and this compound could then be evaluated against this model to predict its potential activity. There is no evidence in the literature of this compound being included in such a study.

In Silico ADMET Predictions and Bioavailability Profiling (Emphasis on computational methods)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions use computational models to estimate the pharmacokinetic and toxicological properties of a compound. Various software and web-based tools can predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity for a structure like this compound. These predictions are crucial in the early stages of drug discovery to filter out compounds with unfavorable properties. However, no specific published in silico ADMET profiling for this compound was identified.

Biological Activity Spectrum and Mechanistic Investigations

Mechanisms of Action within Diverse Biological Contexts

The biological effects of quinolinone derivatives are underpinned by their ability to interact with a variety of molecular targets, inhibit crucial enzymes, and modulate key cellular signaling pathways. These multifaceted mechanisms contribute to their observed therapeutic potential.

Molecular Target Engagement and Protein-Ligand Interactions

Quinolinone derivatives have been shown to engage with various molecular targets, a characteristic driven by their distinct structural features that allow for specific protein-ligand interactions. For instance, certain quinolinone analogues have been identified as ligands for bromodomains, which are readers of histone-acetylation and play a critical role in the epigenetic regulation of gene transcription. The 3,5-dimethylisoxazole (B1293586) moiety, found in some derivatives, can act as a bioisostere for acetyl-lysine, enabling it to displace acetylated histone-mimicking peptides from bromodomains. X-ray crystallography has been instrumental in elucidating the specific interactions responsible for the activity and selectivity of these compounds against different bromodomains.

Inhibition of Key Enzymes and Regulatory Proteins

A significant aspect of the biological activity of quinolinone derivatives lies in their ability to inhibit key enzymes that are vital for cellular function and proliferation.

Dihydroorotate (B8406146) Dehydrogenase (DHODH): Some quinolinone analogues have been investigated as inhibitors of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. Inhibition of DHODH can disrupt the synthesis of DNA and RNA, thereby impeding cell proliferation. This mechanism is particularly relevant in the context of cancer and inflammatory diseases.

DNA Gyrase and Topoisomerase IV: Quinolones are well-known for their antibacterial activity, which stems from their inhibition of bacterial DNA gyrase and topoisomerase IV. wikipedia.orgnih.gov These type II topoisomerases are essential for managing DNA topology during replication, transcription, and repair. wikipedia.orgnih.gov By trapping these enzymes in a complex with DNA, quinolones introduce double-strand breaks, leading to bacterial cell death. nih.gov While this is a primary mechanism in bacteria, the potential for quinolinone derivatives to interact with mammalian topoisomerases is an area of ongoing research in cancer therapy. DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits. wikipedia.org Topoisomerase IV also has a similar heterotetrameric structure and is responsible for decatenating interlinked daughter chromosomes after replication. nih.govnih.gov

Modulation of Cellular Signaling Pathways

Quinolinone derivatives have been demonstrated to modulate various cellular signaling pathways that are often dysregulated in diseases like cancer.

Akt Signaling Pathway: A novel quinolinone derivative, 3-acetyl-5,8-dichloro-2-((2,4-dichlorophenyl)amino)quinolin-4(1H)-one (ADQ), has been shown to suppress the Akt signaling pathway. researchgate.netresearchgate.net The Akt pathway is a critical regulator of cell survival, proliferation, and growth. researchgate.netresearchgate.net By inhibiting this pathway, ADQ was found to induce cell cycle arrest. researchgate.net

Cell Cycle Progression: Certain quinolinone derivatives can induce cell cycle arrest at different phases. For example, some N-(3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'- researchgate.netnih.govresearchgate.netthiadiazol]-5'-yl) acetamides have been shown to cause cell death in MCF-7 breast cancer cells via G2/M phase cell cycle arrest. researchgate.net Another makaluvamine analog, compound Ic, was found to induce S-phase cell cycle arrest in lung cancer cells. nih.gov

NF-κB, NFAT, and Autophagy: The modulation of other critical signaling pathways such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), NFAT (Nuclear Factor of Activated T-cells), and autophagy by quinolinone derivatives is an active area of investigation, though specific details for 3-Acetyl-6,8-diethylquinolin-4(1H)-one are not available. These pathways play crucial roles in inflammation, immunity, and cellular homeostasis, and their dysregulation is implicated in various diseases, including cancer.

Anticancer Research Applications of Quinolinone Derivatives

The diverse mechanisms of action of quinolinone derivatives make them promising candidates for anticancer drug development. nih.gov Numerous studies have highlighted their efficacy against various cancer cell lines. nih.govnih.govnih.govmdpi.com

In Vitro Efficacy and Selectivity Profiling against Cancer Cell Lines

A wide range of quinolinone derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The results often reveal potent and sometimes selective anticancer effects.

For instance, a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones demonstrated high cytotoxic effects against MCF-7 (breast cancer) and HL-60 (leukemia) cell lines. nih.gov One particular analog was found to be over 5-fold more cytotoxic to HL-60 cells than to normal HUVEC cells, indicating a degree of selectivity. nih.gov Similarly, novel 1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one alkaloid analogs showed impressive activity against human lung cancer cell lines. nih.gov

Compound/Derivative ClassCancer Cell Line(s)Observed EffectReference
3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-onesMCF-7, HL-60High cytotoxic effects nih.gov
1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one analogsHuman lung cancer cell linesImpressive activity nih.gov
3-acetyl-5,8-dichloro-2-((2,4-dichlorophenyl)amino)quinolin-4(1H)-one (ADQ)SK-Hep1 (liver cancer)Suppressed cell growth researchgate.net
N-(3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'- researchgate.netnih.govresearchgate.netthiadiazol]-5'-yl) acetamidesMCF-7Induced cell death researchgate.net

Induction of Apoptosis and Inhibition of Cell Proliferation/Migration

Beyond general cytotoxicity, studies have delved into the specific cellular processes affected by quinolinone derivatives, including the induction of programmed cell death (apoptosis) and the inhibition of cell proliferation and migration.

One of the 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one analogs was shown to not only inhibit proliferation but also induce DNA damage and apoptosis in HL-60 cells. nih.gov The makaluvamine analog, Ic, was also found to induce apoptosis in lung cancer cells, accompanied by the activation of p53 and cleavage of PARP and caspases 8 and 9. nih.gov Furthermore, the compound 3-acetyl-5,8-dichloro-2-((2,4-dichlorophenyl)amino)quinolin-4(1H)-one (ADQ) demonstrated significant suppression of wound healing and cellular invasion in liver cancer cells, indicating its potential to inhibit cell migration and metastasis. researchgate.netresearchgate.net

Compound/DerivativeCellular ProcessCancer Cell LineKey FindingsReference
3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one analogApoptosis, DNA Damage, Proliferation InhibitionHL-60Induced DNA damage and apoptosis, inhibited proliferation nih.gov
Makaluvamine analog IcApoptosis, Cell Cycle ArrestLung cancer cellsInduced apoptosis and S-phase arrest, activated p53 nih.gov
3-acetyl-5,8-dichloro-2-((2,4-dichlorophenyl)amino)quinolin-4(1H)-one (ADQ)Proliferation, Migration, InvasionSK-Hep1Suppressed cell growth, wound healing, and invasion researchgate.netresearchgate.net

Antimicrobial Research Applications of Quinolinone Derivatives

Quinolinone derivatives have garnered significant attention in antimicrobial research due to their broad-spectrum activity against various pathogens. These compounds serve as a versatile scaffold for the development of new therapeutic agents.

Antibacterial Activity and Resistance Mechanisms

Quinolinone derivatives, particularly fluoroquinolones, are a major class of antibacterial agents with extensive therapeutic applications. nih.gov Their primary mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. oup.comresearchgate.net These enzymes are crucial for bacterial DNA replication, repair, and recombination. By forming a complex with the enzyme and DNA, quinolones trap the topoisomerase in a state where it has cleaved the DNA, leading to double-strand breaks and ultimately cell death. nih.govuiowa.edu The 3-carboxylate and 4-carbonyl groups of the quinolone core are considered essential for this antimicrobial activity. oup.com

Table 1: Structure-Activity Relationships of Antibacterial Quinolinones

Position Substituent Effect on Antibacterial Activity
N1 Cyclopropyl group Improves overall potency. nih.gov
C5 Amino substituent Enhances overall potency. nih.gov
C6 Amino group Expands activity against Gram-positive cocci. oup.com
C7 Alkylated pyrrolidine (B122466) or piperazine (B1678402) Increases serum half-life and potency against Gram-positive bacteria. nih.gov
C8 Halogen (F or Cl) Improves oral absorption and activity against anaerobes. nih.gov

However, the extensive use of quinolones has led to the emergence of bacterial resistance, a growing global health concern. researchgate.netmdpi.com The primary mechanisms of resistance involve:

Target-site mutations: Alterations in the quinolone-binding sites of DNA gyrase and topoisomerase IV, specifically within the quinolone resistance-determining regions (QRDRs), reduce the drug's affinity for its targets. nih.govnih.gov

Reduced intracellular concentration: This is achieved through either decreased uptake of the drug due to alterations in bacterial membrane permeability or increased efflux of the drug via over-expression of efflux pumps. researchgate.netnih.govresearchgate.net

Plasmid-mediated resistance: The acquisition of plasmids carrying resistance genes, such as those encoding Qnr proteins that protect the target enzymes or enzymes that modify the quinolone, can confer resistance. nih.govnih.gov

Research is ongoing to develop novel quinolinone derivatives that can overcome these resistance mechanisms. For example, some quinoline-2-one derivatives have shown significant action against multidrug-resistant Gram-positive strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Antifungal Activity and Modes of Action

Quinolinone and its derivatives have also demonstrated promising antifungal properties against a range of fungal pathogens, including those affecting both humans and plants. nih.govresearchgate.net The 8-hydroxyquinoline (B1678124) core, in particular, is a well-known scaffold for antifungal drug design. nih.gov

The mechanisms of antifungal action for quinolinone derivatives can be multifaceted and depend on the specific structural features of the compound. nih.gov Studies on 8-hydroxyquinoline derivatives have revealed several modes of action:

Cell Wall Disruption: Some derivatives, like clioquinol, have been shown to damage the fungal cell wall. nih.gov

Membrane Permeabilization: Other derivatives can compromise the integrity of the cytoplasmic membrane, leading to leakage of cellular contents. nih.gov This can occur through interactions with membrane components like ergosterol. nih.gov

Enzyme Inhibition: Quinolinone derivatives can inhibit essential fungal enzymes. For instance, some have been found to inhibit dihydrofolate reductase (DHFR) in Candida albicans. researchgate.net

The antifungal activity is influenced by the nature and position of substituents on the quinoline (B57606) ring. The presence of halogens like chlorine, bromine, or iodine at the 5- or 7-positions has been shown to enhance antifungal activity against certain fungal species. oup.com For example, some newly synthesized fluorinated quinoline analogs have exhibited good activity against plant pathogenic fungi such as Sclerotinia sclerotiorum and Rhizoctonia solani. mdpi.com

Table 2: Antifungal Activity of Selected Quinolinone Derivatives

Compound Type Fungal Species Mode of Action
8-hydroxyquinoline derivatives Candida spp., Dermatophytes Cell wall damage, compromised cytoplasmic membrane integrity. nih.gov
Fluorinated quinoline analogs Sclerotinia sclerotiorum, Rhizoctonia solani Not fully elucidated, but show significant growth inhibition. mdpi.com
Quinine-inspired derivatives Sclerotinia sclerotiorum Changes in cell membrane permeability, accumulation of reactive oxygen species, loss of mitochondrial membrane potential. researchgate.net

Antitubercular Activity against Mycobacterium Strains

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. austinpublishinggroup.comresearchgate.netmdpi.com Quinoline and its derivatives have emerged as a promising class of compounds in the search for new and effective anti-TB drugs. austinpublishinggroup.comresearchgate.net The quinoline ring is a key scaffold in the development of novel antitubercular agents, with some derivatives showing excellent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. austinpublishinggroup.comtandfonline.com

Fluoroquinolones, a subclass of quinolones, are already used as second-line drugs for the treatment of MDR-TB. tandfonline.com These drugs target the mycobacterial DNA gyrase. tandfonline.com Beyond the established fluoroquinolones, extensive research has focused on synthesizing novel quinoline derivatives with improved potency and different mechanisms of action. austinpublishinggroup.comrsc.org Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the quinoline scaffold are critical for antimycobacterial activity. researchgate.net For instance, certain 4-adamantan-1-yl-quinoline-2-carboxylic acid hydrazides have demonstrated potent anti-TB activity. austinpublishinggroup.com

Bedaquiline, a diarylquinoline, is a clinically important anti-TB drug that acts via a novel mechanism, inhibiting the mycobacterial ATP synthase. austinpublishinggroup.comresearchgate.net This has inspired the design of new quinoline derivatives. austinpublishinggroup.com Research has led to the identification of compounds with submicromolar activity against replicating M. tuberculosis and micromolar activity against non-replicating persistent bacteria, which are notoriously difficult to eradicate. acs.org Some of these novel compounds have also shown activity against rifampin, isoniazid, and streptomycin-resistant strains. acs.org

Antiviral Activity against Specific Viruses (e.g., MERS-CoV, HIV)

The versatile quinolinone scaffold has also been explored for its potential antiviral properties against a variety of viruses, including Human Immunodeficiency Virus (HIV) and coronaviruses. benthamdirect.comnih.gov

In the context of HIV, quinolone derivatives have been investigated as inhibitors of several viral targets. nih.gov Elvitegravir, a 4-quinolone, is an approved HIV integrase inhibitor, demonstrating the clinical potential of this chemical class. nih.govresearchgate.net Research has focused on developing other quinolinone-based compounds that can inhibit different stages of the HIV life cycle. For example, certain aryl-piperazinyl-6-amino-quinolones have been shown to inhibit HIV-1 replication by interfering with the Tat-TAR interaction, which is crucial for viral transcription. benthamdirect.comresearchgate.net Other derivatives have been designed as dual inhibitors of the HIV-1 integrase catalytic site and integrase-RNA interactions. acs.org Additionally, some quinolinone derivatives act as inhibitors of the ribonuclease H (RNase H) and polymerase functions of the HIV reverse transcriptase. unica.it

The antiviral activity of quinolinone derivatives is not limited to HIV. Some compounds have shown efficacy against other viruses. For instance, antibacterial fluoroquinolones were found to be effective against vaccinia virus and papovaviruses. benthamdirect.comresearchgate.net More recently, quinoline derivatives have been investigated for their activity against dengue virus, with some compounds showing dose-dependent inhibition in the low micromolar range. nih.gov The mechanism of action in these cases may involve the early stages of viral infection. nih.gov

Other Significant Biological Activities and Mechanistic Insights

Beyond their antimicrobial properties, quinolinone derivatives have been investigated for a range of other biological activities, highlighting the therapeutic versatility of this chemical scaffold.

Anti-inflammatory Pathways

Quinoline-based compounds have been explored as potential anti-inflammatory agents, targeting various pathways involved in the inflammatory response. researchgate.net The pharmacological activities and target specificities of these derivatives are highly dependent on the nature and position of substituents on the quinoline ring. researchgate.net

Research has shown that certain quinolinone derivatives can modulate the production of pro-inflammatory mediators. For example, some thiazolidinedione-quinoline hybrids have been found to reduce the expression of cytokines such as interleukin-6 (IL-6), interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α). nih.gov The anti-inflammatory effects of these compounds may be mediated through their interaction with targets like cyclooxygenase-2 (COX-2) and peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov

Other studies have focused on the antioxidant properties of quinolinone derivatives, which can contribute to their anti-inflammatory effects. A quinolinone derivative known as TA-270 was designed as an antioxidant and was subsequently found to be a potent inhibitor of airway inflammation and hyper-responsiveness, suggesting its potential use in treating conditions like bronchial asthma. acs.org Furthermore, some quinoline derivatives have demonstrated the ability to reduce nitric oxide production and inhibit the activation of nuclear factor-kappa B (NF-ĸB), a key transcription factor that regulates the expression of many pro-inflammatory genes. nih.gov

Based on a comprehensive search, there is currently no publicly available scientific literature detailing the antimalarial, antiprotozoal, immunomodulatory, or receptor antagonism activities of the specific chemical compound This compound .

Therefore, the requested article focusing solely on the "" of this particular compound cannot be generated at this time due to a lack of research data in the public domain.

Concluding Remarks and Future Research Perspectives

Identification of Key Research Gaps and Challenges for 3-Acetyl-6,8-diethylquinolin-4(1H)-one

The most significant research gap concerning this compound is the profound lack of foundational scientific data. Its synthesis, characterization, and biological activity remain largely undocumented in publicly available scientific literature. This fundamental gap presents the first major challenge: the development and optimization of a reliable synthetic route to produce the compound in sufficient quantity and purity for screening and analysis.

Further challenges, common to the broader class of quinoline (B57606) derivatives, will likely include:

Bioavailability and Solubility: Many quinoline-based compounds face hurdles related to poor water solubility, which can limit their bioavailability and therapeutic efficacy. mdpi.commdpi.com

Toxicity and Off-Target Effects: A critical aspect of developing any new chemical entity is understanding its safety profile. Potential cytotoxicity and off-target interactions are significant challenges that must be systematically evaluated. mdpi.com

Metabolic Stability: The metabolic fate of the compound in biological systems is unknown. Ensuring sufficient metabolic stability to achieve therapeutic concentrations is a common challenge in drug development. mdpi.com

Overcoming these challenges will require a dedicated, multi-faceted research effort, beginning with fundamental chemical synthesis and progressing through rigorous biological evaluation.

Strategies for Rational Design and Synthesis of Enhanced Quinolinone Derivatives

Future research should employ rational design strategies to create derivatives of this compound with potentially enhanced therapeutic properties. The existing quinolinone scaffold offers numerous points for chemical modification.

Key Strategies Include:

Computational Modeling: Utilize molecular docking and quantitative structure-activity relationship (QSAR) studies to predict how modifications to the core structure might influence binding to specific biological targets. mdpi.combenthamscience.com

Structure-Activity Relationship (SAR) Studies: Systematically synthesize analogues by modifying the acetyl and diethyl groups, as well as other positions on the quinoline ring. This will help to identify the structural features crucial for any observed biological activity. brieflands.com

Hybridization: Create hybrid molecules by combining the this compound scaffold with other known pharmacophores. This strategy has proven effective for enhancing the activity of other quinolinone derivatives. rsc.org

Green Synthesis Approaches: Employ modern, environmentally sustainable synthetic methods, such as microwave-assisted synthesis or the use of green catalysts, to improve reaction efficiency and reduce environmental impact. nih.govresearchgate.net

These rational approaches will guide the synthesis of a focused library of derivatives, increasing the probability of discovering compounds with desirable potency, selectivity, and pharmacokinetic profiles.

Synthetic StrategyDescriptionPotential Advantage for Quinolinone Derivatives
Friedländer Synthesis Condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govA classic and versatile method for constructing the core quinoline ring system.
Microwave-Assisted Synthesis Utilizes microwave energy to accelerate chemical reactions. researchgate.nettandfonline.comReduces reaction times, often improves yields, and promotes greener chemistry.
C-H Bond Activation Involves the direct functionalization of carbon-hydrogen bonds, avoiding the need for pre-functionalized starting materials. mdpi.comOffers novel and efficient pathways to complex and polysubstituted quinolines.
Multi-component Reactions One-pot reactions where three or more reactants combine to form a single product. tandfonline.comIncreases synthetic efficiency, reduces waste, and allows for rapid generation of diverse derivatives.

Exploration of Novel Biological Targets and Therapeutic Avenues

The quinolinone scaffold is known to interact with a diverse range of biological targets, leading to a wide spectrum of therapeutic applications. ontosight.airsc.org An essential future direction for this compound is a comprehensive screening campaign to identify its biological targets and potential therapeutic uses.

Potential Therapeutic Areas and Targets for Exploration:

Anticancer Activity: Many quinolinone derivatives exhibit potent anticancer activity by targeting key enzymes like receptor tyrosine kinases (EGFR, HER-2), DNA methyltransferases, or by intercalating with DNA. nih.govmdpi.commdpi.comnih.gov Screening against a panel of cancer cell lines would be a logical first step.

Antimicrobial Activity: The quinolone substructure is famous for its antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. mdpi.com The compound and its derivatives should be evaluated for activity against a broad spectrum of bacteria, including drug-resistant strains. nih.gov

Antiviral and Antifungal Properties: Some quinolinones have shown promise as antiviral and antifungal agents. ontosight.ainih.gov

Neuroprotective Effects: Certain quinoline derivatives have been investigated for their potential in treating neurodegenerative diseases, suggesting another possible avenue for research. ontosight.ai

Novel Target Identification: A functional proteomics approach could be used to identify previously unknown protein binding partners of the compound, potentially revealing novel mechanisms of action and therapeutic targets. nih.gov

Biological Target ClassExample(s)Associated Therapeutic Area
Bacterial Enzymes DNA Gyrase, Topoisomerase IVAntibacterial mdpi.com
Receptor Tyrosine Kinases EGFR, HER-2, PDGFR-β, VEGFR-2Anticancer nih.govrsc.org
Human Enzymes Aldehyde Dehydrogenase 1 (ALDH1), Quinone Reductase 2 (QR2)Various (potential for new insights) nih.gov
Epigenetic Targets DNA Methyltransferases (DNMTs)Anticancer mdpi.com

Integration of Advanced Chemical Biology and Systems Biology Approaches

To move beyond simple screening and truly understand the therapeutic potential of this compound, the integration of modern chemical and systems biology tools is imperative. These approaches provide a holistic view of how a compound interacts with complex biological systems.

Advanced Methodologies to Be Employed:

Chemical Biology Probes: Synthesize tagged versions of the parent compound to facilitate target identification and validation through techniques like affinity purification and mass spectrometry.

High-Content Imaging: Use automated microscopy to assess the effects of the compound on cellular morphology, protein localization, and other phenotypic markers, providing rich, multi-parametric data on its mechanism of action.

Omics Technologies: Employ genomics, transcriptomics, proteomics, and metabolomics to obtain a global snapshot of the cellular response to compound treatment. This can reveal affected pathways and potential off-target effects. drugtargetreview.com

Systems Biology Modeling: Integrate the multi-omics data into computational models to simulate the compound's effect on cellular networks. nih.govnih.gov This can help predict downstream consequences, identify key nodes of intervention, and prioritize the most promising therapeutic strategies. dbkgroup.org

These advanced approaches will be critical for elucidating the compound's mechanism of action, identifying biomarkers for its activity, and predicting its potential efficacy and safety in a more comprehensive manner than traditional methods allow.

Outlook on the Potential of Quinolinone Scaffolds in Drug Discovery and Development

The quinolinone scaffold remains a privileged structure in medicinal chemistry, with a proven track record and continued promise for future drug development. nih.govnih.govmdpi.com Its synthetic tractability and ability to be decorated with diverse functional groups allow for the fine-tuning of its pharmacological properties. frontiersin.orgnih.gov Compounds like this compound represent the unexplored chemical space within this important class.

The future for this specific compound and its derivatives is one of pure potential. While the path from an unstudied molecule to a therapeutic agent is long and challenging, the journey begins with foundational research. The strategies outlined—addressing research gaps, employing rational design, exploring diverse biological targets, and integrating advanced biological methodologies—provide a clear roadmap. The investigation of this compound could lead to the discovery of novel biological activities and the development of new therapeutic leads, further cementing the legacy of the quinolinone scaffold as a vital tool in the quest for new medicines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Acetyl-6,8-diethylquinolin-4(1H)-one, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound can be synthesized via acylation of a quinolinone precursor using acetic anhydride or ethyl chloroacetate. For example, acetylated quinazolinone derivatives are prepared by reacting the parent compound with acetic anhydride under reflux conditions. Optimization involves adjusting reaction time (4–6 hours), temperature (80–100°C), and stoichiometry (1:1.2 molar ratio of precursor to acylating agent). Confirmation of product formation requires monitoring via TLC and IR spectroscopy for characteristic carbonyl peaks (~1739 cm⁻¹) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectral techniques:

  • ¹H NMR : Look for acetyl group signals (e.g., singlet at δ 2.45 ppm for CH₃) and ethyl substituents (triplet for CH₃, quartet for CH₂).
  • IR Spectroscopy : Confirm acetyl C=O stretching (~1730–1740 cm⁻¹) and absence of NH stretches (if deprotonated).
  • Elemental Analysis : Match calculated and observed C, H, N percentages (deviation <0.4% acceptable).
    Cross-validate with HPLC (≥95% purity threshold) .

Q. What are common pitfalls in interpreting spectral data for acetylated quinolinone derivatives?

  • Methodological Answer : Misassignment of overlapping peaks in crowded aromatic regions (δ 7.0–8.0 ppm in ¹H NMR) is frequent. Use 2D NMR (e.g., COSY, HSQC) to resolve ambiguities. For IR, ensure solvent artifacts (e.g., DMSO-d₆ at ~1640 cm⁻¹) do not obscure carbonyl signals. Always compare with literature data for analogous compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from substituent positional effects or assay variability. For example, diethyl groups at C6/C8 may enhance lipophilicity but reduce solubility, affecting bioavailability. Conduct systematic SAR studies:

  • Synthesize analogs with controlled substituent variations (e.g., replacing ethyl with methyl or halogens).
  • Test across standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition).
  • Use multivariate analysis to correlate structural features with activity trends .

Q. What computational strategies are recommended for predicting the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : Employ DFT calculations (e.g., B3LYP/6-31G* level) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., C4 carbonyl). Molecular docking can predict binding modes in enzymatic assays. Validate predictions experimentally via kinetic studies (e.g., monitoring acetylation rates with varying nucleophiles) .

Q. How should researchers design crystallization trials to obtain high-quality X-ray diffraction data for this compound?

  • Methodological Answer : Use solvent vapor diffusion with polar aprotic solvents (e.g., DMF, DMSO). Optimize crystal growth by:

  • Screening temperature gradients (4°C to 25°C).
  • Adding co-solvents (e.g., ethanol) to reduce nucleation density.
  • Analyzing data with SHELXL for refinement and ORTEP-3 for graphical representation. Note: Twinning or disorder in ethyl groups may require higher-resolution data (≤1.0 Å) .

Q. What protocols mitigate synthetic byproducts during large-scale preparation of this compound?

  • Methodological Answer : Scale-up challenges include thermal degradation and incomplete acylation. Mitigation strategies:

  • Use flow chemistry to control exothermic reactions.
  • Introduce scavenger resins (e.g., polymer-bound tosyl chloride) to trap unreacted precursors.
  • Monitor reaction progress in real-time via inline FTIR .

Data Contradiction Analysis

Q. How to address conflicting reports on the stability of this compound under acidic conditions?

  • Methodological Answer : Stability variations may stem from protonation states or solvent effects. Perform controlled stability studies:

  • Expose the compound to HCl (0.1–1.0 M) in aqueous/organic mixtures.
  • Monitor degradation via HPLC-MS at intervals (0, 24, 48 hours).
  • Compare results with DFT-predicted acid sensitivity at the quinolinone core .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.